2-Bromobicyclo(2.2.2)octane

Physical property Handling Procurement specification

2-Bromobicyclo(2.2.2)octane (CAS 2534-78-3) is a saturated, bridged bicyclic secondary alkyl bromide with molecular formula C₈H₁₃Br and monoisotopic mass 188.020063 Da. The bicyclo[2.2.2]octane scaffold is a conformationally rigid, strain-free hydrocarbon cage that has established value as a three-dimensional building block in medicinal chemistry, liquid crystal materials, and physical organic chemistry.

Molecular Formula C8H13Br
Molecular Weight 189.09 g/mol
CAS No. 2534-78-3
Cat. No. B12802526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromobicyclo(2.2.2)octane
CAS2534-78-3
Molecular FormulaC8H13Br
Molecular Weight189.09 g/mol
Structural Identifiers
SMILESC1CC2CCC1CC2Br
InChIInChI=1S/C8H13Br/c9-8-5-6-1-3-7(8)4-2-6/h6-8H,1-5H2
InChIKeySFAAKNFUDVMJAE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromobicyclo(2.2.2)octane (CAS 2534-78-3): Procurement-Relevant Chemical Identity and Structural Context


2-Bromobicyclo(2.2.2)octane (CAS 2534-78-3) is a saturated, bridged bicyclic secondary alkyl bromide with molecular formula C₈H₁₃Br and monoisotopic mass 188.020063 Da . The bicyclo[2.2.2]octane scaffold is a conformationally rigid, strain-free hydrocarbon cage that has established value as a three-dimensional building block in medicinal chemistry, liquid crystal materials, and physical organic chemistry [1]. The bromine substituent at the 2-position (a methylene carbon, not a bridgehead) fundamentally distinguishes this compound from the more extensively studied 1-bromobicyclo[2.2.2]octane (CAS 7697-09-8, bridgehead isomer), imparting a distinct reactivity profile that governs its suitability for specific synthetic, mechanistic, and materials applications [2].

Why 2-Bromobicyclo(2.2.2)octane Cannot Be Replaced by 1-Bromo, 2-Chloro, or Monocyclic Analogs in Research and Industrial Workflows


The bicyclo[2.2.2]octane family presents a deceptive homogeneity: 1-bromo, 2-bromo, 2-chloro, and even monocyclic analogs such as cyclohexyl bromide share the same gross molecular formula (or close homologs) yet diverge dramatically in physical state, elimination capability, solvolytic mechanism, and susceptibility to skeletal rearrangement. The 2-position bromide is a secondary alkyl halide capable of E2 elimination (β-hydrogens available), whereas the 1-position bridgehead bromide is Bredt-forbidden from elimination and solvolyzes via a high-energy planar carbocation that is approximately 10⁶-fold less reactive than tert-butyl bromide [1]. The 2-chloro analog (CAS 33649-79-5, MW 144.64 vs. 189.09) offers a different leaving-group leaving ability and C–X bond length, altering every downstream reaction coordinate [2]. Generic substitution without accounting for these regio-, chemo-, and stereoelectronic factors leads to failed reactions, irreproducible kinetics, and incorrect mechanistic conclusions [3].

2-Bromobicyclo(2.2.2)octane: Verifiable Quantitative Differentiation Evidence Against Closest Analogs


Physical State and Handling: 2-Bromo Is a Liquid at Room Temperature; 1-Bromo Is a Crystalline Solid (mp 63–64 °C)

The 2-bromobicyclo[2.2.2]octane (secondary bromide) is a liquid under ambient conditions, whereas the 1-bromo bridgehead isomer is a solid with a melting point of 63–64 °C . This fundamental physical-state difference arises from molecular symmetry: the 1-bromo isomer possesses C₃ᵥ symmetry enabling efficient crystal packing, while the 2-substituted derivative has lower symmetry. For synthetic workflows requiring liquid handling, pump-based dispensing, or solution-phase reactions without a pre-heating step, the 2-bromo derivative eliminates the operational burden of melting and transferring a solid .

Physical property Handling Procurement specification

E2 Elimination Competence: 2-Bromo Can Eliminate; 1-Bromo Is Bredt-Forbidden from β-Hydride Elimination

A critical mechanistic distinction separates the two regioisomers: 2-bromobicyclo[2.2.2]octane possesses β-hydrogen atoms on both adjacent methylene and bridgehead carbons and can therefore undergo base-induced E2 elimination to generate bicyclo[2.2.2]oct-2-ene [1]. In contrast, 1-bromobicyclo[2.2.2]octane is a bridgehead halide; all β-carbons are also bridgehead positions, and the resulting antiperiplanar geometry required for E2 is geometrically impossible—a direct manifestation of Bredt's rule [2]. This renders the 1-bromo isomer incapable of elimination, restricting its reactivity manifold to solvolysis (Sₙ1-type) and radical pathways only [3].

Elimination reaction Bredt's rule Mechanistic probe

Silver Bromide-Catalyzed Skeletal Rearrangement: A Unique Reactivity Fingerprint of the 2-Bromo Isomer

Doering and Farber (1949) reported that 2-bromobicyclo[2.2.2]octane undergoes a silver bromide-catalyzed rearrangement to yield 2-bromobicyclo[3.2.1]octane (mp 39–41 °C) [1]. This transformation, mediated by the Lewis acidity of AgBr weakening the C–Br bond, is specific to the 2-position bromide because it proceeds via a non-classical carbocation intermediate that can access the [3.2.1] skeleton through a 1,2-alkyl shift [2]. The 1-bromo (bridgehead) isomer, lacking the neighboring carbon participation pathway, does not undergo this skeletal rearrangement under the same conditions; instead it forms the corresponding alcohol slowly with silver nitrate at 150 °C over several days [3].

Skeletal rearrangement Lewis acid catalysis Mechanistic probe

Solvolysis Mechanism and Rate Acceleration: Anchimeric Assistance by Neighboring Carbon in 2-Bicyclo[2.2.2]octyl Systems

Vaughan et al. (1965) demonstrated that 2-bromobicyclo[2.2.2]octane-1-carboxylic acid (III) solvolyzes with appreciable anchimeric assistance by the neighboring carbon σ-bond, leading to faster rates and distinct product distributions compared to simple secondary alkyl bromides [1]. The paper established that the solvolytic reactivity order among bridgehead bicyclic β-bromo acids is III > IV > V (Table II), with III (the 2-bicyclo[2.2.2]octyl system) being the most reactive, attributable to neighboring carbon participation that is geometrically favorable in the [2.2.2] scaffold [2]. In contrast, the 1-bromo bridgehead isomer proceeds via a high-energy planar carbocation with no neighboring carbon participation, resulting in markedly slower solvolysis and different product outcomes [3].

Solvolysis kinetics Anchimeric assistance Non-classical carbocation

Boiling Point and Volatility Differentiation: 23 °C Lower bp Than 1-Bromo Isomer Enables Distillation-Based Purification and Vapor-Phase Applications

The 2-bromobicyclo[2.2.2]octane has a reported boiling point of approximately 175 °C (experimental) , which is approximately 23 °C lower than the 1-bromo isomer (bp 198.2 ± 9.0 °C, predicted) and comparable to the 2-chloro analog (bp ~197.6 °C for certain derivatives) [1]. The lower boiling point of the 2-bromo derivative is consistent with its reduced molecular symmetry and lower crystal lattice energy, facilitating purification by fractional distillation at temperatures that minimize thermal decomposition risks. The 2-chloro analog (MW 144.64) has a different mass-volatility relationship and distinct C–Cl bond reactivity (bond dissociation energy ~327 kJ/mol vs. ~285 kJ/mol for C–Br), making it unsuitable as a reactivity surrogate [1].

Purification Distillation Volatility Physicochemical property

1H NMR Structural Assignment: Distinct Multiplet Pattern Differentiating 2-Bromo from 1-Bromo and 2-Chloro Derivatives

The 1970 NMR study by Gurudata, Gordon, and Stothers established detailed ¹H NMR parameters for bromination products of substituted bicyclo[2.2.2]octenes, including the configurational assignment of the 2-bromo substituent [1]. The 2-bromo derivative exhibits a characteristic multiplet pattern for the C2 methine proton (geminal to bromine) that is distinct from both the 1-bromo isomer (which shows two complex multiplets for six equivalent methylene and six equivalent methine protons due to higher symmetry) [2] and the 2-chloro analog (which has different chemical shift dispersion due to chlorine's stronger electronegativity and different anisotropic effect) [3]. This spectral fingerprint enables unambiguous identity confirmation and purity assessment by ¹H NMR.

NMR spectroscopy Structural elucidation Quality control

2-Bromobicyclo(2.2.2)octane: Evidence-Backed Application Scenarios for Scientific Procurement


Synthesis of Bicyclo[3.2.1]octane Scaffolds via AgBr-Catalyzed Skeletal Rearrangement

The Doering-Farber rearrangement (1949) establishes 2-bromobicyclo[2.2.2]octane as the sole direct precursor to the bicyclo[3.2.1]octane skeleton via silver bromide catalysis [1]. This transformation is not accessible from the 1-bromo isomer, which lacks the requisite neighboring carbon participation geometry. The bicyclo[3.2.1]octane core appears in over 150 natural products and pharmaceutical candidates, including the hetisine-type diterpenoid alkaloids and several synthetic analogs described in Chemical Reviews (1999) [2]. Procurement of the 2-bromo isomer is therefore mandatory for any research program targeting this scaffold family through the AgBr rearrangement route.

Physical Organic Chemistry Studies of Non-Classical Carbocations and Neighboring Group Participation

The Vaughan et al. (1965) study of β-bromo acid solvolysis demonstrated that the 2-bicyclo[2.2.2]octyl system exhibits measurable anchimeric assistance by neighboring carbon σ-bonds [1]. This property, combined with the scaffold's conformational rigidity (no ring-flipping ambiguity), makes 2-bromobicyclo[2.2.2]octane an ideal substrate for mechanistic investigations of non-classical carbocations, bridging phenomena, and solvent effects on ionization. The 1-bromo isomer, by contrast, proceeds through a simple bridgehead carbocation with no anchimeric assistance, serving as a 'non-participating' reference standard with a solvolysis rate ~10⁶-fold slower than tert-butyl bromide [2]. The pair (2-bromo vs. 1-bromo) thus constitutes a powerful comparator set for probing neighboring group effects in rigid bicyclic frameworks.

Liquid Crystal Intermediate Requiring 2-Position Functionalization of the Bicyclo[2.2.2]octane Core

Patents and literature on bicyclo[2.2.2]octane-containing liquid crystals (e.g., GB2134535A, 1984) describe the introduction of substituents at the 2-position of the bicyclo[2.2.2]octane ring to modulate mesogenic properties such as nematic range, dielectric anisotropy, and viscosity [1]. The 2-bromo derivative serves as the key electrophilic intermediate for introducing alkyl, aryl, alkynyl, or other functional groups at the 2-position via nucleophilic substitution or metal-catalyzed cross-coupling [2]. The 1-bromo isomer places the substituent at the bridgehead, which alters the molecular aspect ratio and polarizability tensor differently—critical parameters in liquid crystal design. For laterally substituted mesogens requiring an off-axis substituent, the 2-bromo derivative is the required synthon [3].

Synthesis of Bicyclo[2.2.2]oct-2-ene via E2 Elimination for Downstream Diels-Alder and Metathesis Chemistry

The 2-bromobicyclo[2.2.2]octane is uniquely capable of undergoing E2 elimination to generate bicyclo[2.2.2]oct-2-ene, a valuable dienophile and ring-opening metathesis substrate [1]. The resulting alkene has been employed in domino ring-opening metathesis–ring-closing metathesis (ROM-RCM) sequences to access functionalized bicyclic systems (scope and limitations characterized by PubMed-indexed study, 2012) [2]. The 1-bromo isomer cannot undergo elimination and therefore cannot serve as the precursor to this alkene. For research groups building bicyclo[2.2.2]octene-based libraries or exploring strained alkene reactivity, the 2-bromo derivative is the mandatory starting material.

Quote Request

Request a Quote for 2-Bromobicyclo(2.2.2)octane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.